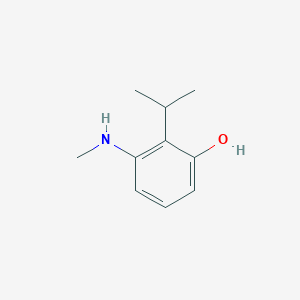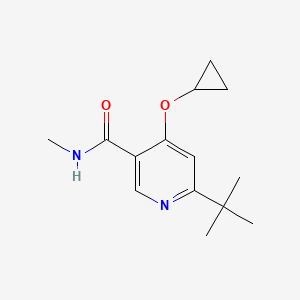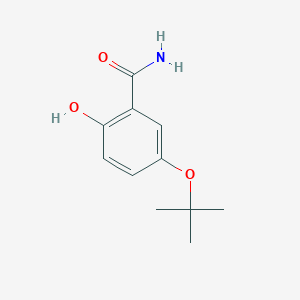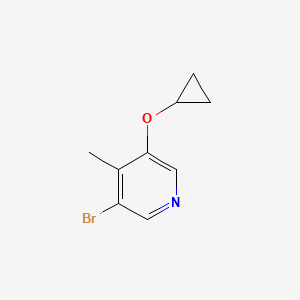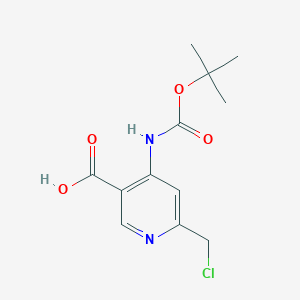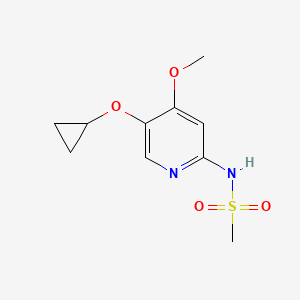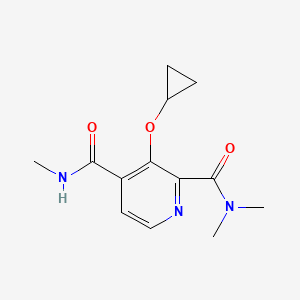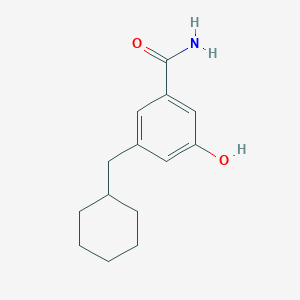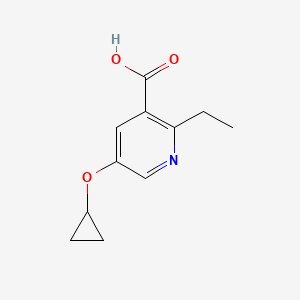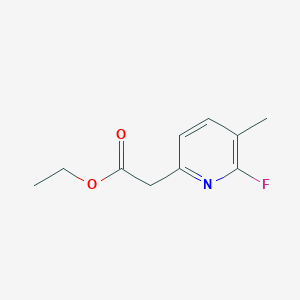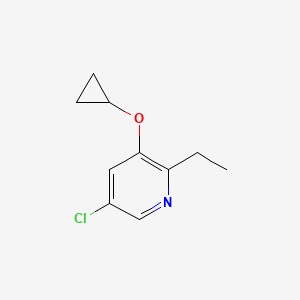
2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclopropoxy group, an aminomethyl group, and an isonicotinamide core, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide typically involves multiple steps, starting with the preparation of the isonicotinamide core. One common method involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride, which is then reacted with methylamine to produce N-methylisonicotinamide. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group. Finally, the aminomethyl group is added via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group may enhance the compound’s binding affinity. The isonicotinamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)phenol: Shares the aminomethyl group but lacks the cyclopropoxy and isonicotinamide components.
Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group but differs significantly in structure.
Uniqueness
2-(Aminomethyl)-5-cyclopropoxy-N-methylisonicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed in simpler compounds.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-cyclopropyloxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-13-11(15)9-4-7(5-12)14-6-10(9)16-8-2-3-8/h4,6,8H,2-3,5,12H2,1H3,(H,13,15) |
Clave InChI |
QBLFNHXQJOTEGF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=NC(=C1)CN)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


